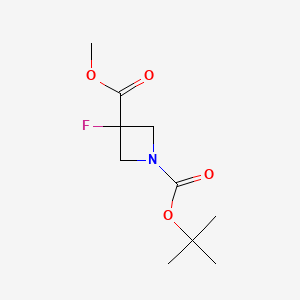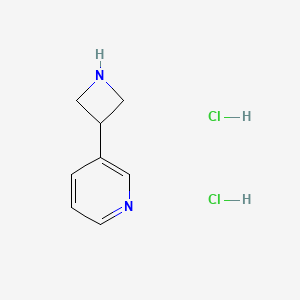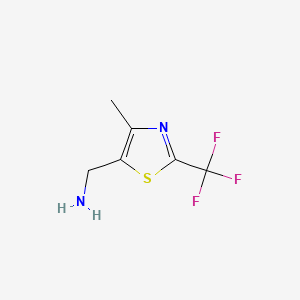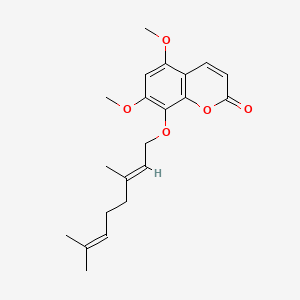
8-Geranyloxy-5,7-dimethoxycoumarin
Descripción general
Descripción
8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound . It can be extracted from the herbs of Toddalia asiatica . It has been used for research purposes .
Physical And Chemical Properties Analysis
8-Geranyloxy-5,7-dimethoxycoumarin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Food Science
- Summary of Application : “8-Geranyloxy-5,7-dimethoxycoumarin” is found in the peels of various citrus fruits grown in Colombia, including Tahitian and Key lime . It’s one of the major compounds identified, along with other coumarins and furanocoumarins .
- Methods of Application : The compound is identified and quantified using liquid chromatography (HPLC-DAD) .
- Results : The prenylated compounds, including “8-Geranyloxy-5,7-dimethoxycoumarin”, were present in high concentrations in Tahitian and Key lime but in very low amounts in mandarins and sweet orange .
Medical Research
- Summary of Application : The compound has shown anti-Mycobacterium tuberculosis activity .
- Methods of Application : The compound was isolated from the hexane extract of the fruit peels of Citrus aurantiifolia . The antimycobacterial activity was tested using the Microplate Alamar Blue Assay .
- Results : The compound showed activity against M. tuberculosis H 37 Rv and three multidrug-resistant M. tuberculosis strains . The antimycobacterial activity of the hexane extract of C. aurantifolia could be attributed to this compound .
Antifungal Activity
- Summary of Application : This compound has been found to have antifungal activity . It was tested against the fungus causing the anthracnose, Colletotrichum sp., which was isolated from aerial parts of Tahitian lime .
- Methods of Application : The antifungal activity was determined by testing the inhibition of mycelial growth and germination of spores .
- Results : The compounds limettin and bergaptene, as well as mixtures of them, showed significant inhibitory effect (radial growth and spore germination) when compared to the control .
Antidiabetic and Antioxidant Effects
- Summary of Application : “8-Geranyloxy-5,7-dimethoxycoumarin” has shown antidiabetic and antioxidant effects .
- Methods of Application : This compound can be extracted from the herbs of Toddalia asiatica .
- Results : The specific results or outcomes of this application are not detailed in the source .
Antimicrobial Activity
- Summary of Application : This compound has been found to have antimicrobial activity .
- Methods of Application : The antimicrobial activity was determined by testing the inhibition of bacterial growth .
- Results : The compounds showed significant inhibitory effect when compared to the control .
Antioxidant Effects
Safety And Hazards
When handling 8-Geranyloxy-5,7-dimethoxycoumarin, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .
Relevant Papers One of the relevant papers is “New geranyloxycoumarins from Toddalia asiatica” by Fei Wang, et al . Another paper titled “Computational screening of phytocompound isolated from the plant Toddalia asiatica and Coleonema album as potential inhibitors against enzyme DPP-4 as a treatment for Type-2 Diabetes mellitus” also mentions 8-Geranyloxy-5,7-dimethoxycoumarin .
Propiedades
IUPAC Name |
8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXRHHXLABPNI-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Geranyloxy-5,7-dimethoxycoumarin | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



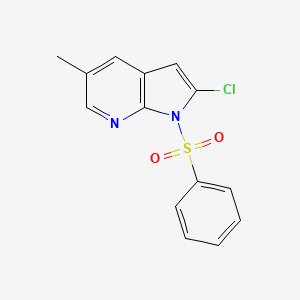
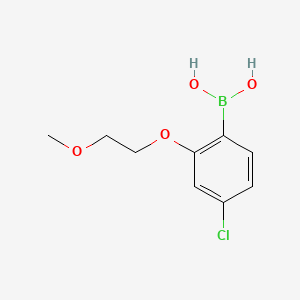
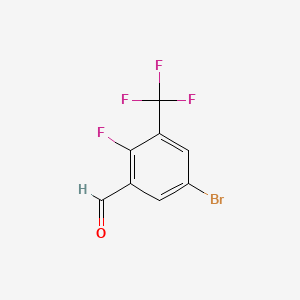
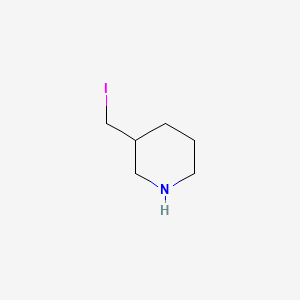
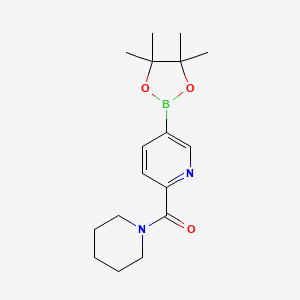
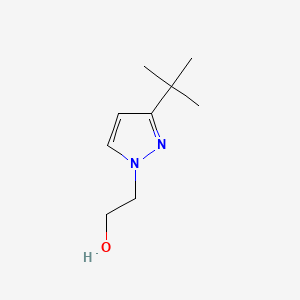
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
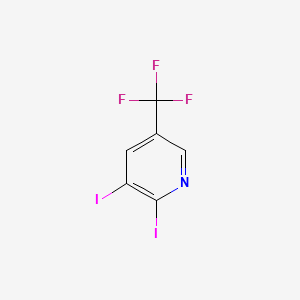
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
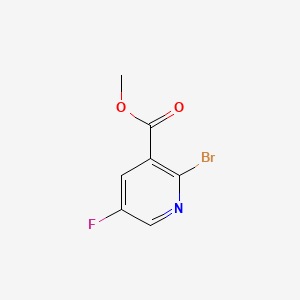
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)
